Technical Synthesis Guide: 4-Bromo-3,5-dichloro-1,1'-biphenyl
Technical Synthesis Guide: 4-Bromo-3,5-dichloro-1,1'-biphenyl
CAS: 2445503-35-3 Formula: C12H7BrCl2 Molecular Weight: 302.00 g/mol
Executive Summary
The synthesis of 4-Bromo-3,5-dichloro-1,1'-biphenyl presents a specific regiochemical challenge: installing a bromine atom on a deactivated, sterically crowded aromatic ring while maintaining the integrity of the biphenyl core. Direct halogenation of 3,5-dichlorobiphenyl is non-viable due to the electronic bias of the system, which favors electrophilic substitution on the more electron-rich, unsubstituted phenyl ring.
This guide details a chemoselective convergent synthesis designed for high purity and scalability. The strategy relies on the "Selectivity-First" principle , utilizing the reactivity differential between aryl iodides and aryl bromides in Palladium-catalyzed cross-coupling. By constructing the highly functionalized 1-iodo-3,5-dichloro-4-bromobenzene core first, we ensure the final biphenyl assembly occurs exclusively at the desired position without scrambling the halogen substitution pattern.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C1-C1' bond. This reveals two fragments: a nucleophilic phenyl synthon (Phenylboronic acid) and a multi-halogenated electrophile.
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Strategic Disconnection: C1-C1' Biphenyl Bond.
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Key Intermediate: 4-Bromo-3,5-dichloro-1-iodobenzene.
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Rationale: Palladium(0) catalysts undergo oxidative addition to C–I bonds significantly faster than C–Br or C–Cl bonds. This kinetic differentiation allows for the selective coupling of the phenyl ring at the iodine position (C1), leaving the bromine at C4 intact for downstream applications.
Figure 1: Retrosynthetic logic prioritizing chemoselective cross-coupling over direct halogenation.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 3,5-Dichloroaniline
Objective: Synthesize 4-Bromo-3,5-dichloroaniline.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly activates the para position (C4), overcoming the steric hindrance of the flanking chlorine atoms.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 3,5-Dichloroaniline | 1.0 | Starting Material |
| Bromine (Br2) | 1.05 | Electrophile |
| Glacial Acetic Acid | Solvent | Reaction Medium |
| Sodium Acetate | 1.1 | Acid Scavenger (Optional) |
Protocol:
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Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 3,5-dichloroaniline (100 mmol) in glacial acetic acid (150 mL).
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Addition: Cool the solution to 15°C. Add a solution of bromine (105 mmol) in acetic acid (30 mL) dropwise over 45 minutes. Note: Maintain temperature <20°C to prevent polybromination.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate of the hydrobromide salt may form.
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Workup: Pour the reaction mixture into ice-water (500 mL) containing sodium bisulfite (to quench excess bromine).
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Neutralization: Adjust pH to ~8-9 using saturated NaHCO3 or 10% NaOH solution to liberate the free aniline.
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Isolation: Filter the resulting solid, wash with copious water, and dry under vacuum.
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Purification: Recrystallize from ethanol/water if necessary.
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Expected Yield: 85-90%.[2]
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Key QC: 1H NMR should show loss of the para-proton signal.
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Step 2: Sandmeyer Iodination
Objective: Convert the amino group to an iodine atom to generate 4-Bromo-3,5-dichloro-1-iodobenzene. Mechanism: Diazotization followed by radical-nucleophilic substitution (SRN1).
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromo-3,5-dichloroaniline | 1.0 | Substrate |
| Sodium Nitrite (NaNO2) | 1.2 | Diazotization Agent |
| Sulfuric Acid (H2SO4, 40%) | Solvent/Acid | Proton Source |
| Potassium Iodide (KI) | 2.5 | Nucleophile |
Protocol:
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Diazotization: Suspend the aniline (50 mmol) in 40% H2SO4 (100 mL). Cool to 0-5°C in an ice-salt bath.
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Nitrite Addition: Add a solution of NaNO2 (60 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes until a clear diazonium salt solution is obtained.
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Iodination: Dissolve KI (125 mmol) in water (50 mL). Add the cold diazonium solution slowly to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous and foaming may occur.
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Completion: After addition, warm the mixture to 60°C for 1 hour to ensure complete decomposition of the diazonium species.
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Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL).
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Wash: Wash the organic layer with 10% sodium thiosulfate (to remove iodine byproduct), water, and brine.
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Purification: Dry over MgSO4, concentrate, and purify via silica gel column chromatography (Hexanes) to yield the product as a white/off-white solid.
Step 3: Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple the phenyl ring at the C-I site to yield 4-Bromo-3,5-dichloro-1,1'-biphenyl.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromo-3,5-dichloro-1-iodobenzene | 1.0 | Electrophile |
| Phenylboronic Acid | 1.1 | Nucleophile |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst |
| Na2CO3 (2M aq.) | 3.0 | Base |
| Toluene / Ethanol (4:1) | Solvent | Reaction Medium |[3][4][5][6][7][8][9][10][11]
Protocol:
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Setup: Charge a reaction vessel with the aryl iodide (10 mmol), phenylboronic acid (11 mmol), and Pd(PPh3)4 (0.3 mmol). Evacuate and backfill with Argon (3 cycles).
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Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir to dissolve.
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Base Addition: Add degassed 2M Na2CO3 (15 mL).
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Reaction: Heat the biphasic mixture to 80°C under Argon. Monitor by HPLC/TLC.
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Critical Control Point: Do not overheat (>100°C) or extend reaction time unnecessarily, as oxidative addition to the C-Br bond may eventually occur, leading to side products. The C-I bond reacts significantly faster.
-
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Workup: Upon consumption of the iodide (typically 2-4 hours), cool to room temperature. Dilute with water and ethyl acetate.
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Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate. Combine organics, wash with brine, dry over Na2SO4.
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Purification: Concentrate and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
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Final Product: Recrystallize from Ethanol/Hexanes to obtain analytical grade crystals.
Reaction Engineering & Mechanism
The success of this synthesis hinges on the chemoselectivity of the Palladium catalyst. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is lower than that of C-Br (approx. 81 kcal/mol).
Figure 2: Catalytic cycle highlighting the kinetic preference for Oxidative Addition at the C-I bond.
Quality Control & Characterization
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1H NMR (400 MHz, CDCl3): Look for the diagnostic biphenyl protons (multiplet, 7.30–7.60 ppm) and the singlet for the protons on the substituted ring (approx. 7.6 ppm, 2H). The absence of broad amine protons (from Step 1) confirms Sandmeyer success.
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13C NMR: Verify the presence of the C-Br carbon (shifted upfield relative to C-Cl) and the biphenyl linkage carbons.
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HRMS: Confirm the isotope pattern characteristic of one Bromine and two Chlorines (M, M+2, M+4, M+6 distinct pattern).
References
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Preparation of Polyhalogenated Anilines
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Sandmeyer Reaction Protocols
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Source: Organic Chemistry Portal, "Sandmeyer Reaction."[5]
- Relevance: Provides standard conditions for converting anilines to aryl iodides using KI/NaNO2.
-
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Chemoselective Suzuki Coupling
- Source: "Chemoselective Suzuki Coupling of Bromoarenes...
- Relevance: Validates the kinetic preference of Pd-catalysts for Iodo- over Bromo-arenes, ensuring the integrity of the C-Br bond during the biphenyl form
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Target Compound Identification
- Source: ChemicalBook, "4-Bromo-3,5-dichloro-1,1'-biphenyl CAS 2445503-35-3."
- Relevance: Confirms the identity and commercial existence of the target molecule.
Sources
- 1. 96558-73-5 | 2-Bromo-3-chloroaniline | Aryls | Ambeed.com [ambeed.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel - Google Patents [patents.google.com]
- 7. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 9. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
